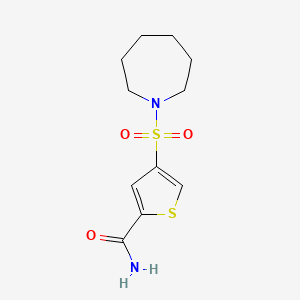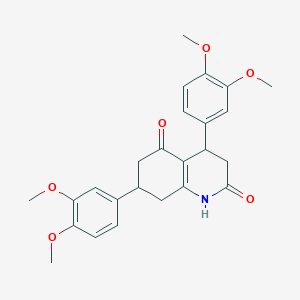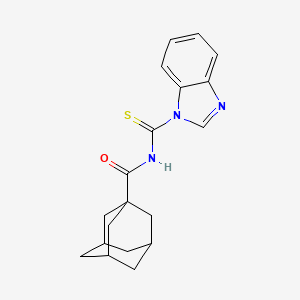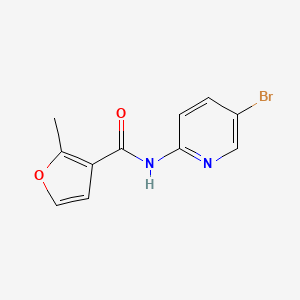
4-(1-azepanylsulfonyl)-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives related to 4-(1-azepanylsulfonyl)-2-thiophenecarboxamide often involves electrophilic intramolecular cyclization and novel one-pot synthesis methods. For instance, intramolecular cyclization of 4-aryl-N-(thiophen-3-yl)but-3-enamides in polyphosphoric acid yields tetrahydro-5H-thieno[3,2-b]azepin-5-ones among other compounds, showcasing a method for creating complex cyclic structures from simpler precursors (Danilyuk et al., 2016). Additionally, a novel one-pot pseudo-five-component synthesis approach has been described for the synthesis of tetrahydro-1H-1,4-diazepine-5-carboxamide derivatives, highlighting the efficiency of combining multiple reactants under catalytic conditions to achieve complex derivatives (Shaabani et al., 2008).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as X-ray diffraction, revealing intricate details about the spatial arrangement and bonding interactions. For example, the structure of 6-allylsulfanyl-2-amino-4-isobutyl-N3,N5-di-m-tolyl-3,4-dihydropyridine-3,5-dicarboxamide was determined, providing insights into the regioselective alkylation and intramolecular condensation processes (Dyachenko & Karpov, 2013).
Chemical Reactions and Properties
Thiophene sulfonyl derivatives engage in a variety of chemical reactions, including interactions with amines, hydrazine, and sodium azide, leading to diverse products such as hydrazones and azides. These reactions not only demonstrate the reactivity of thiophene sulfonyl chloride but also the potential for creating a wide array of functionalized compounds (Cremlyn et al., 1981).
Physical Properties Analysis
The physical properties of thiophene derivatives, such as solubility, crystallinity, and thermal stability, are crucial for their application in various fields. Studies on compounds like 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate have explored these aspects, including crystal structure and Hirshfeld surface analysis, to understand the intermolecular interactions that govern these properties (Ivachtchenko et al., 2019).
Chemical Properties Analysis
The chemical properties, such as reactivity towards different reagents and conditions, are essential for the synthesis and application of thiophene derivatives. The reactions of thiophene sulfonyl derivatives with various compounds highlight the versatility and potential for synthesizing a wide range of chemically and biologically significant molecules (Cremlyn et al., 1981).
Wissenschaftliche Forschungsanwendungen
Electrophilic Intramolecular Cyclization
Intramolecular cyclization of unsaturated compounds, such as 4-aryl-N-(thiophen-3-yl)but-3-enamides, has been explored for synthesizing complex molecular structures. These reactions, when induced by polyphosphoric acid and chlorosulfanylarenes, lead to the formation of tetrahydrothieno[3,2-b]azepin-5-ones and pyrrolidin-2-ones. This research indicates the utility of related compounds in synthesizing heterocyclic structures, which are significant in drug development and materials science (Danilyuk et al., 2016).
Dearomatising Rearrangements
Lithiated thiophenecarboxamides exhibit dearomatising cyclisation, transforming into pyrrolinones, azepinones, or partially saturated azepinothiophenes. This showcases the potential of thiophene derivatives in synthetic organic chemistry for generating complex structures from simpler precursors (Clayden et al., 2004).
Photoresponsive Molecular Imprinting
Research on photoresponsive molecularly imprinted hydrogels explores the use of functional monomers, such as those containing thiophene units, for the selective uptake and release of pharmaceuticals in aqueous media. This indicates the potential application of related compounds in developing smart drug delivery systems (Gong et al., 2008).
Synthesis of Heterocyclic Compounds
The synthesis of 4,5,6,7-tetrahydro-1H-1,4-diazepine-5-carboxamide derivatives demonstrates the versatility of thiophene and similar compounds in creating a wide array of heterocyclic structures, which have extensive applications in pharmaceuticals and agrochemicals (Shaabani et al., 2008).
Fluorescent Labeling
The use of thiophene derivatives in fluorescent labeling showcases their application in bioimaging and diagnostics. The development of well-defined polymers with thiophene units that can be labeled with fluorescent dyes underlines the importance of such compounds in materials science and biomedical engineering (Scales et al., 2006).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(azepan-1-ylsulfonyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S2/c12-11(14)10-7-9(8-17-10)18(15,16)13-5-3-1-2-4-6-13/h7-8H,1-6H2,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FURRSQJRILPGMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CSC(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Azepane-1-sulfonyl)thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-{[(2-naphthylamino)carbonothioyl]amino}benzoate](/img/structure/B5512184.png)

![(4-bromophenyl)(imidazo[1,2-a]pyridin-2-ylmethyl)amine](/img/structure/B5512193.png)


![4-methyl-2-{4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}quinoline](/img/structure/B5512202.png)
![2-benzyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B5512204.png)

![3-amino-N-(3-chloro-4-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5512210.png)


![(4aS*,7aR*)-1-[(4-fluoro-3-methylphenyl)acetyl]-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5512245.png)
![N-[1-(3-chlorobenzyl)-3-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B5512256.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2,6-dimethoxybenzamide](/img/structure/B5512262.png)